Tetrahydropyran

Catalog No.
S572534
CAS No.
142-68-7
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydropyran

CAS Number

142-68-7

Product Name

Tetrahydropyran

IUPAC Name

oxane

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-2-4-6-5-3-1/h1-5H2

InChI Key

DHXVGJBLRPWPCS-UHFFFAOYSA-N

SMILES

C1CCOCC1

solubility

MISCIBLE WITH ALC, ETHER, MANY OTHER ORG SOLVENTS
SOL IN BENZENE
water solubility = 80,200 mg/l @ 25 °C

Synonyms

Tetrahydro-2H-pyran; NSC 65448; Oxacyclohexane; Oxane; Pentamethylene Oxide; THP; Tetrahydro-2H-pyran; Tetrahydropyrane

Canonical SMILES

C1CCOCC1

The exact mass of the compound Tetrahydropyran is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 80200 mg/l (at 25 °c)0.93 mmiscible with alc, ether, many other org solventssol in benzenewater solubility = 80,200 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65448. It belongs to the ontological category of saturated organic heteromonocyclic parent in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrahydropyran (THP) is a saturated, six-membered cyclic ether (C5H10O) widely utilized as a specialty solvent and protective group reagent in advanced organic synthesis. Boasting a boiling point of 88 °C and a melting point of -45 °C, THP offers a stable, aprotic environment with strong solvating power for organometallic reagents, polymers, and complex pharmaceutical intermediates. Unlike its five-membered homolog tetrahydrofuran (THF), THP possesses minimal ring strain, conferring significantly higher chemical stability under harsh acidic and basic conditions. Furthermore, its limited aqueous solubility (approximately 80 g/L at 25 °C) provides distinct processability advantages in liquid-liquid extractions, making it a highly strategic procurement choice for scale-up manufacturing where thermal flexibility, solvent recovery, and reagent stability are paramount [1].

While Tetrahydrofuran (THF) and 1,4-Dioxane are common cyclic ether alternatives, treating them as generic substitutes for Tetrahydropyran introduces critical process vulnerabilities. THF suffers from significant ring strain, making it highly susceptible to ring-opening polymerization in the presence of strong Lewis acids or bases, which rapidly degrades the solvent and contaminates the product. Additionally, THF's low boiling point (66 °C) restricts reaction kinetics at atmospheric pressure, often necessitating costly pressurized vessels for sluggish reactions. Conversely, while 1,4-Dioxane offers a higher boiling point, its complete water miscibility complicates aqueous workups, and its status as a known carcinogen introduces severe regulatory and handling burdens. Substituting THP with these alternatives compromises phase-separation efficiency, limits thermal operating windows, and risks solvent degradation in aggressive catalytic environments[1].

Expanded Thermal Window for Atmospheric Organometallic Synthesis

For sluggish cross-coupling or Grignard reactions, the solvent's boiling point dictates the maximum atmospheric reaction temperature. Tetrahydropyran provides a boiling point of 88 °C, which is 22 °C higher than the standard cyclic ether baseline, THF (66 °C). In industrial Grignard preparations using low-boiling alkyl halides (e.g., methyl iodide, bp 42 °C), utilizing THF often requires specialized low-temperature equipment or pressurized vessels to manage kinetics and prevent solvent loss. THP's elevated boiling point safely accommodates these reactions at standard pressure while accelerating reaction kinetics for sterically hindered substrates [1].

Evidence DimensionAtmospheric Boiling Point
Target Compound Data88 °C
Comparator Or BaselineTHF (66 °C)
Quantified Difference+22 °C extended thermal operating window
ConditionsStandard atmospheric pressure (1 atm)

Procurement of THP eliminates the capital expenditure associated with pressurized reactors for high-temperature organometallic syntheses.

Biphasic Workup Capability via Limited Aqueous Miscibility

A major bottleneck in industrial synthesis using cyclic ethers is post-reaction solvent removal. THF and 1,4-Dioxane are completely miscible with water, requiring energy-intensive distillation or heavy salting-out procedures to isolate the organic product. In contrast, Tetrahydropyran exhibits limited water solubility (approximately 80 g/L at 25 °C). This inherent hydrophobicity allows THP to form a distinct biphasic system upon aqueous quenching, enabling direct liquid-liquid extraction. This property drastically reduces the number of unit operations required for catalyst washing and product isolation[1].

Evidence DimensionAqueous Solubility at 25 °C
Target Compound Data~80 g/L (forms heterogeneous biphasic mixture)
Comparator Or BaselineTHF and 1,4-Dioxane (completely miscible, infinite solubility)
Quantified Difference>90% reduction in aqueous miscibility
ConditionsStandard aqueous quench and extraction at 25 °C

Selecting THP streamlines downstream processing, significantly reducing solvent consumption and energy costs associated with product isolation.

Resistance to Cationic Ring-Opening Polymerization

Cyclic ethers are frequently employed as solvents in polymerization and organometallic chemistry, but their utility is limited by their own structural stability. THF, a five-membered ring, possesses significant ring strain and readily undergoes ring-opening polymerization when exposed to strong Lewis acids (e.g., BF3) or cationic initiators. Tetrahydropyran, a six-membered ring in a stable chair conformation, possesses minimal ring strain. Consequently, THP exhibits exceptional resistance to ring-opening under strongly acidic, basic, and nucleophilic conditions, maintaining its integrity as a solvent even during the aggressive cationic polymerization of highly reactive monomers [1].

Evidence DimensionSusceptibility to Lewis-acid-mediated ring-opening
Target Compound DataHighly stable (maintains solvent integrity)
Comparator Or BaselineTHF (undergoes rapid ring-opening polymerization)
Quantified DifferenceComplete suppression of solvent degradation
ConditionsPresence of strong Lewis acids (e.g., BF3) or basic nucleophiles

THP is a necessary selection when a polar, aprotic ether solvent is required in the presence of aggressive cationic catalysts that would otherwise destroy THF.

High-Temperature Grignard and Organometallic Syntheses

Leveraging its 88 °C boiling point, THP is a highly effective solvent for Grignard reagent formation and palladium-catalyzed cross-couplings that require elevated temperatures to overcome high activation energy barriers, allowing these reactions to proceed efficiently without the need for pressurized reactors [1].

Cationic Polymerization Solvent

Due to its lack of ring strain and resistance to Lewis acids, THP serves as a highly stable inert solvent for the cationic polymerization of vinyl ethers and other reactive monomers, where THF would competitively polymerize and degrade [2].

Streamlined Liquid-Liquid Extraction Processes

In pharmaceutical manufacturing where aqueous quenching is required, THP's limited water solubility allows for direct phase separation, replacing THF to eliminate complex distillation or salting-out steps during product isolation and catalyst recovery [3].

Physical Description

Colorless liquid with a pungent sweet odor like ether; [HSDB]

Color/Form

COLORLESS, MOBILE LIQUID

XLogP3

0.9

Hydrogen Bond Acceptor Count

1

Exact Mass

86.073164938 g/mol

Monoisotopic Mass

86.073164938 g/mol

Boiling Point

88 °C

Flash Point

-4.0 °F (-20 °C) CC

Heavy Atom Count

6

Vapor Density

4.0 (AIR= 1)

Density

0.8814 @ 20 °C/4 °C

LogP

0.95
0.95 (LogP)
log Kow = 0.95

Odor

PUNGENT, SWEETISH ODOR
ETHER-LIKE

Melting Point

-49.2 °C

UNII

V06I3ILG6B

Related CAS

146878-66-2

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

71.5 [mmHg]
vapor pressure = 71.5 mm Hg @ 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

142-68-7

Wikipedia

Tetrahydropyran

Methods of Manufacturing

HYDROGENATION OF 2,3-DIHYDROPYRAN OR ACIDIC DEHYDRATION OF 1,5-PENTANEDIOL
/IT IS/ PREPARED BY HYDROGENATION OF DIHYDROPYRAN (FROM FURFURAL)...CASS, IND ENG CHEM 40, 219 (1948).

General Manufacturing Information

2H-Pyran, tetrahydro-: ACTIVE
ALL TECHNICAL TETRAHYDROPYRAN IS STABILIZED AGAINST PEROXIDE FORMATION.

Stability Shelf Life

FORMS PEROXIDES ON EXPOSURE TO AIR

Dates

Last modified: 08-15-2023

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